molecular formula C26H20N4O B10972211 2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide

2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide

Cat. No.: B10972211
M. Wt: 404.5 g/mol
InChI Key: URLGMICKPAFOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a phenyl group, and a pyrazole moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with 3-(1H-pyrazol-1-ylmethyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of quinoline derivatives with reduced functional groups.

Scientific Research Applications

2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the pyrazole moiety but shares the quinoline core.

    3-(1H-pyrazol-1-ylmethyl)aniline: Contains the pyrazole moiety but lacks the quinoline core.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide is unique due to the combination of the quinoline core, phenyl group, and pyrazole moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C26H20N4O

Molecular Weight

404.5 g/mol

IUPAC Name

2-phenyl-N-[3-(pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C26H20N4O/c31-26(28-21-11-6-8-19(16-21)18-30-15-7-14-27-30)23-17-25(20-9-2-1-3-10-20)29-24-13-5-4-12-22(23)24/h1-17H,18H2,(H,28,31)

InChI Key

URLGMICKPAFOAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)CN5C=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.